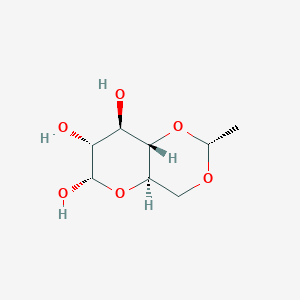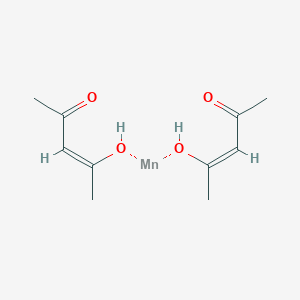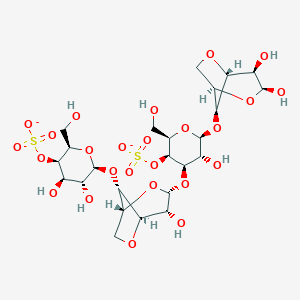
Bis(3-(triethoxysilyl)propyl)amine
Übersicht
Beschreibung
Bis(3-(triethoxysilyl)propyl)amine (BTMSPA) is a bis-amino silane that can be used as a water-based coupling agent. This compound promotes adhesion between different materials to form a hybrid material . The amino groups in the polymer provide coating strength to the modified metal surfaces .
Synthesis Analysis
The synthesis of Bis(3-(triethoxysilyl)propyl)amine is complex and generally requires a series of organic synthesis steps . In conventional synthesis methods, it can be synthesized through silylation and amination reactions .Molecular Structure Analysis
The empirical formula of Bis(3-(triethoxysilyl)propyl)amine is C18H43NO6Si2 . The molecular weight of this compound is 425.71 .Chemical Reactions Analysis
Bis(3-(triethoxysilyl)propyl)amine can be used to synthesize hybrid mesostructured organosilica materials . It can also be used to synthesize an amine-modified mesostructured organosilica for potential applications in catalysis and absorbance .Physical And Chemical Properties Analysis
Bis(3-(triethoxysilyl)propyl)amine is a liquid with a density of 0.973 g/mL at 20 °C . Its refractive index at 20°C is 1.429 . The boiling point of this compound is 160 °C/0.6 mmHg .Wissenschaftliche Forschungsanwendungen
1. Water Desalination
- Summary of Application : BTESPA is used in the preparation of bridged polysilsesquioxane membranes for water desalination . These membranes contain amine units and are prepared through a sol-gel process .
- Methods of Application : The sol-gel process involves the formation of a sol by hydrolysis/condensation polymerization of BTESPA under neutral conditions and calcination of cast films of the sols on sulfonated polyethersulfone support membrane .
- Results or Outcomes : The resulting porous BTESPA-based membrane was subjected to reverse osmosis experiments using a 2000 ppm aqueous NaCl solution to examine its water desalination properties. Maximal liquid permeance (1.2 × 10 −13 m 3 /m 2 ·Pa·s) and NaCl rejection (97%) were achieved using the ammonium-containing membrane .
2. Synthesis of Mesostructured Organosilica
- Summary of Application : BTESPA and 1,2-bis (triethoxysilyl)ethane (BTESE) can be used to synthesize an amine-modified mesostructured organosilica . This material has potential applications in catalysis and absorbance .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of BTESPA and BTESE in the synthesis process .
- Results or Outcomes : The resulting amine-modified mesostructured organosilica can be used in catalysis and absorbance applications .
3. Metal Finishing
- Summary of Application : BTESPA can be used in metal finishing . It is used as a coating agent that promotes adhesion between different materials to form a hybrid material .
- Methods of Application : The method involves coating BTESPA and vinyltriacetoxysilane on the metal surface .
- Results or Outcomes : The resulting coating can be used for protection against corrosion .
4. Synthesis of Hybrid Mesostructured Organosilica Materials
- Summary of Application : BTESPA is used as a precursor in the synthesis of hybrid mesostructured organosilica materials .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of BTESPA in the synthesis process .
- Results or Outcomes : The resulting hybrid mesostructured organosilica materials have potential applications in various fields .
5. Water-Based Coupling Agent
- Summary of Application : BTESPA is a bis-amino silane which can be used as a water-based coupling agent that promotes the adhesion between different materials to form a hybrid material . The amino groups in the polymer provide coating strength to the modified metal surfaces .
- Methods of Application : The method involves coating BTESPA on the surface of the materials .
- Results or Outcomes : The resulting coating can be used for various applications .
6. Synthesis of Amine Modified Mesostructured Organosilica
- Summary of Application : BTESPA and 1,2-bis (triethoxysilyl)ethane (BTESE) can be used to synthesize an amine modified mesostructured organosilica for potential applications in catalysis and absorbance .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of BTESPA and BTESE in the synthesis process .
- Results or Outcomes : The resulting amine-modified mesostructured organosilica can be used in catalysis and absorbance applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-triethoxysilyl-N-(3-triethoxysilylpropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H43NO6Si2/c1-7-20-26(21-8-2,22-9-3)17-13-15-19-16-14-18-27(23-10-4,24-11-5)25-12-6/h19H,7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLDCNACDPTRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H43NO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065512 | |
| Record name | 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-(triethoxysilyl)propyl)amine | |
CAS RN |
13497-18-2 | |
| Record name | Bis(triethoxysilylpropyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13497-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(triethoxysilyl)propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013497182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(triethoxysilylpropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(TRIETHOXYSILYL)PROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y34QW2E5AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)







